N-adamantanyl(cyclopropylamino)carboxamide

Description

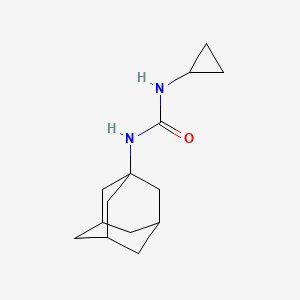

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)-3-cyclopropylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c17-13(15-12-1-2-12)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLLVVJKVDDYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Adamantane Scaffolds in Drug Discovery Research

The adamantane (B196018) moiety, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry. nih.govresearchgate.netnih.gov Its unique cage-like structure imparts several desirable properties to drug candidates. The incorporation of an adamantane scaffold can enhance the metabolic stability of a molecule, protecting it from degradation by metabolic enzymes. nih.gov This increased stability often translates to an improved pharmacokinetic profile and a longer duration of action. pensoft.net

Furthermore, the bulky and hydrophobic nature of adamantane can facilitate penetration of biological membranes, including the blood-brain barrier, making it a valuable component for drugs targeting the central nervous system. researchgate.net The rigid framework of adamantane also serves as a non-aromatic bioisostere for phenyl rings, allowing for the exploration of new chemical space and potentially avoiding the "flatland" of traditional aromatic-based drug design. researchgate.net This rigidity can help in optimizing the spatial orientation of other functional groups, leading to enhanced binding affinity and selectivity for the target receptor or enzyme. nih.govmdpi.com

Several successful drugs incorporate the adamantane scaffold, demonstrating its therapeutic utility across various disease areas.

| Adamantane-Containing Drug | Therapeutic Class | Contribution of the Adamantane Moiety |

|---|---|---|

| Amantadine | Antiviral, Antiparkinsonian | Enhances lipophilicity for CNS penetration and interacts with the M2 proton channel of the influenza virus. nih.gov |

| Memantine | NMDA Receptor Antagonist | The adamantane group blocks the NMDA receptor channel in a non-competitive manner, modulating glutamatergic neurotransmission. nih.gov |

| Vildagliptin | Antidiabetic | The adamantyl group contributes to the potent and selective inhibition of dipeptidyl peptidase-4 (DPP-4). researchgate.net |

| Adapalene | Retinoid | The adamantane moiety provides stability and lipophilicity, aiding in its topical application for the treatment of acne. researchgate.net |

Significance of Cyclopropylamine Moieties in Bioactive Compounds

The cyclopropylamine (B47189) group is a highly versatile and valuable structural motif in medicinal chemistry, prized for its unique electronic and conformational properties. longdom.orgnih.gov The three-membered ring of cyclopropane (B1198618) is highly strained, which imparts distinct reactivity and conformational rigidity. When attached to an amine, this small, rigid scaffold can precisely position the nitrogen atom for optimal interactions with biological targets. longdom.org

Cyclopropylamine derivatives are found in a number of biologically active compounds and approved drugs. longdom.orgresearchgate.net This moiety can act as a bioisostere for other groups, such as a vinyl group or a carbonyl group, while offering a different steric and electronic profile. A well-known application of the cyclopropylamine moiety is in monoamine oxidase (MAO) inhibitors, where the strained ring plays a crucial role in the mechanism of enzyme inactivation. longdom.org The unique properties of cyclopropylamine make it a valuable building block for the synthesis of novel therapeutic agents targeting a wide range of diseases. nih.govresearchgate.net

The Carboxamide Linkage in Pharmaceutical Design

The carboxamide group is one of the most prevalent functional groups found in pharmaceuticals and is considered a privileged scaffold in drug design. nih.govjocpr.com This is due to its remarkable ability to form strong hydrogen bonds, a key interaction for molecular recognition at the active sites of proteins. nih.gov The amide bond is relatively stable to metabolic degradation and can contribute to favorable pharmacokinetic properties. nih.gov

The planarity of the carboxamide group, a result of the delocalization of the nitrogen lone pair into the carbonyl group, imposes a degree of conformational constraint on the molecule. stereoelectronics.org This rigidity can be advantageous for locking the molecule into a bioactive conformation, thereby enhancing its potency and selectivity. nih.gov The versatility of the carboxamide linkage allows it to serve as a linker between different pharmacophoric elements, as seen in the structure of N-adamantanyl(cyclopropylamino)carboxamide.

| Property of the Carboxamide Linkage | Significance in Drug Design |

|---|---|

| Hydrogen Bonding Capability | Acts as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong and specific interactions with biological targets. jocpr.comnih.gov |

| Metabolic Stability | Generally resistant to enzymatic cleavage, contributing to improved bioavailability and duration of action. nih.gov |

| Conformational Rigidity | The planar nature of the amide bond reduces the number of accessible conformations, which can lead to higher binding affinity. stereoelectronics.org |

| Structural Versatility | Serves as a versatile linker to connect different molecular fragments in the design of hybrid drugs. jocpr.com |

Emergence of Hybrid Structures in Rational Drug Design

Retrosynthetic Analysis of the this compound Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. amazonaws.comprinceton.edu For N-(adamantan-1-yl)-N'-cyclopropylurea, the most logical disconnections are at the two C-N bonds of the urea (B33335) carbonyl group. This reveals three primary synthetic approaches:

Isocyanate + Amine Approach (Route A & B): The most common method for unsymmetrical urea synthesis involves the reaction of an isocyanate with an amine. Disconnecting one of the C-N bonds leads to two possible pathways:

Route A: 1-Adamantyl isocyanate reacting with cyclopropylamine.

Route B: Cyclopropyl (B3062369) isocyanate reacting with 1-adamantylamine. The choice between these routes often depends on the commercial availability, stability, and ease of synthesis of the respective isocyanate intermediates. Adamantyl isocyanates can be prepared from the corresponding amine or carboxylic acid derivatives. researchgate.net

Phosgene-based Approach (Route C): A double disconnection of the carbonyl carbon leads back to the two respective amines (1-adamantylamine and cyclopropylamine) and a carbonyl source like phosgene or a safer phosgene equivalent (e.g., triphosgene, carbonyldiimidazole (CDI)). This method involves a stepwise addition, where one amine first reacts with the carbonyl source to form a carbamoyl chloride or an activated intermediate, which then reacts with the second amine to yield the final urea.

Rearrangement-based Approach: An alternative strategy involves an in-situ generation of an isocyanate intermediate via a rearrangement reaction. For example, a Hofmann rearrangement of 1-adamantanecarboxamide would generate 1-adamantyl isocyanate, which could then be trapped by cyclopropylamine. google.com

Synthetic Routes to N-Adamantylamine Precursors

The synthesis of 1-adamantylamine and its derivatives is a well-established field in organic chemistry, driven by the use of these amines in pharmaceuticals like amantadine. acs.orgias.ac.innih.gov

Two principal methods dominate the synthesis of the parent 1-adamantylamine: the Ritter reaction and the direct amination of adamantyl halides.

Direct amination of 1-bromoadamantane provides another route. While early methods required harsh conditions like high temperatures and pressures with liquid ammonia, newer procedures offer milder alternatives. ias.ac.inacs.org For instance, reacting 1-bromoadamantane with urea in the presence of a phase transfer catalyst like tetrabutylammonium iodide (TBAI) in methanol provides an efficient, one-pot process to produce amantadine hydrochloride in high yield. ias.ac.in

| Starting Material | Key Reagents | Intermediate | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromoadamantane | 1. Formamide, H₂SO₄ 2. HCl (aq) | N-(1-adamantyl)formamide | 1-Adamantylamine HCl | 88% (overall) | acs.org |

| 1-Adamantanol | 1. Acetonitrile, H₂SO₄ 2. Hydrolysis | N-(1-adamantyl)acetamide | 1-Adamantylamine | ~50-58% | acs.org |

| 1-Bromoadamantane | Urea, TBAI, Methanol, HCl | Not Isolated | 1-Adamantylamine HCl | 96% | ias.ac.in |

The synthesis of substituted adamantylamines often involves building the adamantane cage with the desired substituents already in place or performing functionalization followed by amination. For example, 1,2-disubstituted adamantyl amines have been synthesized via the Ritter reaction on (3-noradamantyl)methylene alcohol precursors. nih.gov This process involves a rearrangement that forms the adamantane skeleton, with the carbocation being trapped by a nitrile. Subsequent hydrolysis provides the amine. nih.gov Similarly, other substituted adamantane derivatives can be prepared and subsequently converted to amines, allowing for the creation of a diverse library of precursors for analogues of the title compound. researchgate.netstrath.ac.ukresearchgate.net

Synthetic Approaches to Cyclopropylamine Building Blocks

Cyclopropylamine is a valuable building block in medicinal chemistry, and numerous methods for its synthesis have been developed. longdom.orgnih.gov

Classical methods for synthesizing cyclopropylamine often start with cyclopropanecarboxylic acid or its derivatives.

Hofmann Rearrangement: This method involves the treatment of cyclopropanecarboxamide with an alkali hypochlorite or hypobromite solution. The amide is converted to an intermediate isocyanate, which is then hydrolyzed to cyclopropylamine. This reaction forms the basis of several industrial processes. google.comgoogleapis.com

Curtius Rearrangement: An alternative rearrangement route starts from cyclopropanecarbonyl azide, which is typically generated from the corresponding acyl chloride or carboxylic acid. acs.orgchemrxiv.org Thermal or photochemical rearrangement of the azide expels nitrogen gas to form cyclopropyl isocyanate, which can be hydrolyzed to the amine. This method is widely used in laboratory-scale synthesis. nih.gov

A process for preparing cyclopropanecarboxamide, the precursor for the Hofmann rearrangement, involves the reaction of cyclopropanecarboxylic esters with ammonia in the presence of an alcoholate catalyst. google.com

| Starting Material | Reaction Name | Key Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|---|

| Cyclopropanecarboxamide | Hofmann Rearrangement | NaOCl, NaOH | Cyclopropyl isocyanate | Cyclopropylamine | google.comgoogleapis.com |

| Cyclopropanecarbonyl azide | Curtius Rearrangement | Heat or light, then H₂O | Cyclopropyl isocyanate | Cyclopropylamine | nih.govacs.org |

| γ-Butyrolactone | Multi-step process | HBr, Alcohol, Base, NH₃ | Cyclopropanecarboxamide | Cyclopropylamine | google.com |

Creating substituted cyclopropylamines requires more advanced strategies. A highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines has been developed starting from readily available α-chloroaldehydes. chemrxiv.orgchemrxiv.org The reaction proceeds by forming a zinc homoenolate intermediate, which is then trapped by an amine, followed by ring-closure to yield the product. chemrxiv.org Furthermore, catalytic methods, such as the copper-catalyzed three-component reaction of cyclopropenes, organoboron reagents, and hydroxylamine esters, provide highly enantioselective access to polysubstituted chiral cyclopropylamines. rsc.org These modern methods open avenues for synthesizing complex analogues of this compound with various substitution patterns on the cyclopropyl ring.

Carboxamide Bond Formation Techniques

The target molecule, this compound, is structurally an N,N'-disubstituted urea. The formation of its core urea functional group (R-NH-CO-NH-R') is analogous to, but distinct from, the formation of a standard carboxamide (R-CO-NHR'). Methodologies are centered on creating the carbonyl-nitrogen bonds, typically by reacting an amine nucleophile with an electrophilic carbonyl source.

The most direct and widely practiced method for synthesizing unsymmetrical ureas is the reaction between an isocyanate and a primary or secondary amine. For the target compound, this involves two potential pathways: the reaction of 1-adamantyl isocyanate with cyclopropylamine or the reaction of cyclopropyl isocyanate with 1-adamantanamine. 1-Adamantyl isocyanate is a commercially available and stable crystalline solid, making it a convenient precursor. sigmaaldrich.comsigmaaldrich.com The reaction proceeds readily, often at room temperature in an aprotic solvent, to afford the desired urea in high yield. mdpi.com

Given the hazardous nature of phosgene, which is traditionally used to manufacture isocyanates, several "phosgene-free" methods have been developed for urea synthesis. These modern techniques provide safer and more versatile routes to N,N'-disubstituted ureas.

Carbonyldiimidazole (CDI): This reagent acts as a phosgene equivalent. It can react with one amine to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine to yield the unsymmetrical urea. This method is particularly well-suited for solid-phase and solution-phase parallel synthesis. nih.govbiointerfaceresearch.com

Triphosgene: A stable, crystalline solid, triphosgene (bis(trichloromethyl) carbonate) serves as a safer substitute for gaseous phosgene. It can be used to generate isocyanates in situ from amines, which are then trapped by another amine to form the urea bond. This approach has been successfully applied in the solid-phase synthesis of urea-containing peptides. nih.gov

Carbon Dioxide (CO2): In the presence of a suitable base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), amines can react with CO2 to form carbamic acid intermediates. These can then be dehydrated in situ to generate isocyanates, which subsequently react with other amines to produce ureas. nih.gov

Oxidative Rearrangement: A novel approach involves the coupling of primary amides and amines using a hypervalent iodine reagent, such as phenyliodine(II) diacetate (PhI(OAc)2). This method proceeds through a Hofmann-type rearrangement of the amide to form an isocyanate intermediate, which is then trapped by the amine. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Urea Formation

| Methodology | Key Reagents | Typical Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Isocyanate + Amine | Pre-formed isocyanate (e.g., 1-adamantyl isocyanate), amine | Aprotic solvent (THF, Et₂O, DMF), room temp. | High yield, simple procedure, fast reaction | Requires access to stable isocyanates; some are toxic | mdpi.comresearchgate.net |

| Carbonyldiimidazole (CDI) | CDI, two different amines | Stepwise addition in aprotic solvent | Phosgene-free, mild conditions, good for library synthesis | Symmetrical urea formation as a side product | nih.govbiointerfaceresearch.com |

| Triphosgene | Triphosgene, amines, base (e.g., DIPEA) | Aprotic solvent, controlled temperature | Safer than phosgene, applicable to solid-phase synthesis | Triphosgene is still hazardous and requires careful handling | nih.gov |

| CO₂ Activation | CO₂, amine, base (DBU), dehydrating agent | Mild temperature and pressure | Uses a green and inexpensive C1 source | Requires a multi-component system, optimization can be complex | nih.gov |

| Oxidative Rearrangement | Primary amide, amine, PhI(OAc)₂ | Moderate temperature (e.g., 80 °C) | Metal-free, avoids pre-formation of isocyanates | Yields can be variable, limited to primary amides | mdpi.com |

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product, minimizing side reactions, and ensuring reproducibility. For the synthesis of this compound and its derivatives, key parameters include solvent, temperature, stoichiometry, and the choice of base.

The reaction of 1-adamantyl isocyanate with an amine is generally efficient. A study on the synthesis of 1,3-disubstituted ureas containing an adamantyl fragment found that reactions carried out in anhydrous diethyl ether at room temperature for 12 hours in the presence of an equimolar amount of triethylamine provided yields ranging from 25% to 85%. mdpi.com For starting materials with low solubility in ether, dimethylformamide (DMF) is an effective alternative solvent. mdpi.com

When using alternative coupling methods, optimization becomes more crucial. In a protocol using PhI(OAc)2, the reaction temperature was a key variable. While the reaction could proceed at 80 °C, analysis showed that the isocyanate formation was the rate-limiting step, and unreacted starting amide was often observed. mdpi.com The stoichiometry of the amine component is also important; using an excess of the amine can help drive the reaction to completion but complicates purification.

Table 2: Optimization of Reaction Conditions for a Representative Unsymmetrical Urea Synthesis (Based on the synthesis of 1-(adamantan-1-yl)-3-(p-tolyl)urea via PhI(OAc)2 method)

| Entry | Amide (equiv.) | Amine (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 1.0 | 1.2 | DCM | 60 | 12 | 35 | mdpi.com |

| 2 | 1.0 | 1.5 | Acetonitrile | 80 | 12 | 45 | mdpi.com |

| 3 | 1.0 | 1.5 | Toluene | 80 | 12 | 52 | mdpi.com |

| 4 | 1.0 | 1.5 | Dioxane | 80 | 12 | 61 | mdpi.com |

| 5 | 1.0 | 2.0 | Dioxane | 80 | 12 | 68 | mdpi.com |

| 6 | 1.0 | 1.5 | Dioxane | 100 | 8 | 55 | mdpi.com |

Analytical Characterization Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

The definitive structural elucidation of this compound relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for providing detailed information about the molecular framework and connectivity of the atoms, thereby confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the three main structural components: the adamantyl cage, the cyclopropyl ring, and the amide/urea protons.

Adamantyl Protons: The adamantyl group, due to its high symmetry, typically displays broad, overlapping multiplets in the upfield region of the spectrum. The six methine protons (CH) at the bridgehead positions are expected to resonate at a different chemical shift than the twelve methylene (B1212753) protons (CH₂) forming the cage structure. tandfonline.comresearchgate.net

Cyclopropyl Protons: The protons on the cyclopropyl ring are magnetically distinct and are expected to appear as complex multiplets in the high-field region of the spectrum, typically below 1.0 ppm for the methylene protons and further downfield for the methine proton. cdnsciencepub.comcaltech.edu

Amide/Urea Protons: The spectrum would show two distinct signals for the N-H protons of the carboxamide linkage. The chemical shift of these protons can be broad and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. nih.gov In a solvent like DMSO-d₆, these peaks are often well-resolved.

Due to restricted rotation around the N-cyclopropyl bond, it is possible to observe distinct sets of signals for different conformers (rotamers), leading to a more complex spectrum than initially anticipated. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Adamantyl CH | ~2.10 | br s |

| Adamantyl CH₂ | ~1.60 - 1.80 | m |

| Amide NH (Adamantyl side) | 5.0 - 6.5 | br s |

| Amide NH (Cyclopropyl side) | 5.0 - 6.5 | br d |

| Cyclopropyl CH | ~2.40 - 2.60 | m |

| Cyclopropyl CH₂ | ~0.40 - 0.70 | m |

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Adamantyl Carbons: The adamantyl group will show four distinct signals corresponding to the quaternary carbon attached to the nitrogen, the two types of methylene carbons, and the methine carbons. tandfonline.comresearchgate.netnih.gov

Carbonyl Carbon: The carbonyl carbon (C=O) of the carboxamide group is expected to appear as a single peak in the downfield region of the spectrum, typically between 155-180 ppm. rsc.orgoregonstate.educompoundchem.com

Cyclopropyl Carbons: The cyclopropyl group will exhibit two signals: one for the methine carbon and one for the two equivalent methylene carbons, both appearing at relatively high field. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~158 |

| Adamantyl C (quaternary) | ~52 |

| Adamantyl CH | ~41 |

| Adamantyl CH₂ | ~36 |

| Adamantyl CH₂ | ~29 |

| Cyclopropyl CH | ~23 |

| Cyclopropyl CH₂ | ~7 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used.

The mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of the molecule (C₁₄H₂₂N₂O, molecular weight: 234.34 g/mol ).

The fragmentation pattern is highly predictable and provides key structural confirmation:

A very prominent peak is expected at m/z 135 , corresponding to the highly stable adamantyl cation ([C₁₀H₁₅]⁺) . This fragment arises from the cleavage of the C-N bond connecting the adamantyl group to the carboxamide nitrogen and is a characteristic feature of 1-substituted adamantane derivatives. cdnsciencepub.com

Cleavage of the amide N-CO bond is a common fragmentation pathway for amides, which would lead to other diagnostic ions. nih.govsemanticscholar.orgunl.ptrsc.org

Fragments corresponding to the loss of the cyclopropylamino group or parts of it would also be expected.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity of Fragment |

| 234 | [M]⁺ (Molecular Ion) |

| 178 | [M - C₃H₄N]⁺ |

| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) |

| 100 | [C₃H₅NCO + H]⁺ |

| 56 | [C₃H₄NH₂]⁺ |

Note: Fragmentation is predicted based on common pathways for amides and adamantane derivatives. cdnsciencepub.comnih.gov

By combining the data from NMR spectroscopy, which maps the C-H framework, and mass spectrometry, which provides molecular weight and key fragmentation information, the chemical structure of this compound and its analogues can be unambiguously confirmed.

Evaluation of Enzymatic Inhibition Potential

There is no available data on the enzymatic inhibition potential of this compound.

Urease Inhibition Studies

No studies have been found that evaluate the urease inhibition activity of this compound. However, other adamantane-containing compounds, such as N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides, have been investigated as potent urease inhibitors. researchgate.net For instance, certain derivatives in this class have exhibited IC50 values against urease that are significantly lower than the standard inhibitor thiourea. researchgate.net

Cholinergic Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The inhibitory activity of this compound against acetylcholinesterase or butyrylcholinesterase has not been reported. Studies on other adamantyl-based esters have shown that substituents on the phenyl ring influence the inhibitory effects on these enzymes. nih.govmdpi.com For example, an adamantyl-based ester with a 2,4-dichloro substituent on the phenyl ring showed the strongest inhibition against acetylcholinesterase in one study. mdpi.com

Other Enzyme Inhibition Profiles (e.g., Alpha-Glucosidase, Succinate (B1194679) Dehydrogenase, PI3Kα)

No information is available regarding the inhibition of alpha-glucosidase, succinate dehydrogenase, or PI3Kα by this compound. Research on other classes of compounds has shown that adamantane-containing molecules can inhibit enzymes like alpha-glucosidase. Similarly, certain pyrazole (B372694) carboxamides have been identified as succinate dehydrogenase inhibitors.

Antimicrobial Activity Assessments

There are no published reports on the antimicrobial activity of this compound.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial efficacy of this compound has not been evaluated. Broader studies on N-(1-adamantyl)carbothioamide derivatives have indicated that some of these compounds exhibit marked activity against Gram-positive bacteria and weaker to moderate activity against Gram-negative strains. The nature of substituents on the adamantane core appears to be a critical determinant of antibacterial potency.

Antifungal Efficacy against Fungal Pathogens

There is no data on the antifungal activity of this compound. Some adamantane-containing thiazole (B1198619) compounds have demonstrated potent antifungal activity against pathogens like Candida albicans.

Antiviral Activity against Relevant Viral Targets (e.g., Orthopoxviruses, HIV, SARS-CoV-2)

The adamantane core is a key pharmacophore in several antiviral drugs, and research continues to explore new derivatives for broader applications. nih.gov Adamantane carboxamide derivatives, in particular, have been synthesized and evaluated for their inhibitory effects against a range of viruses, including orthopoxviruses, Human Immunodeficiency Virus (HIV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Orthopoxviruses: In the search for new inhibitors of orthopoxviruses like the vaccinia virus, cowpox virus, and mousepox virus, a series of amides combining adamantane and monoterpene moieties have been synthesized. nih.govusda.gov One of the most effective compounds identified was an adamantane-1-carboxylic acid amide containing a (–)-10-amino-2-pinene moiety. nih.gov This compound demonstrated high activity and low cytotoxicity, with notable selectivity indices against vaccinia virus (SI = 1123), cowpox virus (SI = 406), and mousepox virus (SI = 707). nih.gov These findings highlight the potential of adamantane carboxamide conjugates as promising candidates for developing treatments for orthopoxvirus infections. nih.gov

HIV: The HIV-1 protease remains a critical target for antiretroviral therapy. nih.gov Structure-based drug design has led to the development of highly potent inhibitors incorporating a carboxamide linker instead of the more common urethane (B1682113) functionality. nih.gov Researchers have successfully combined a crown-THF-derived acetamide (B32628) as a P2 ligand with a cyclopropylaminobenzothiazole as a P2' ligand. nih.gov One such inhibitor, compound 4h , which replaces the urethane linker of the drug darunavir (B192927) with a carboxamide, showed exceptionally potent antiviral activity against multiple HIV-1 variants, including those resistant to other protease inhibitors. nih.gov Its IC50 values ranged from 1.1 to 5.4 pM against highly resistant HIV-1 strains. nih.gov Another study identified N-1-adamantyl-4-aminophthalimide as having activity against both HIV-1 and HIV-2 in cell cultures. nih.gov

SARS-CoV-2: The global health crisis caused by SARS-CoV-2 spurred intensive research into new antiviral agents. Aminoadamantane derivatives have shown significant potential in this area. bldpharm.com In one study, derivatives such as 3F4 , 3F5 , and 3E10 exhibited potent inhibitory concentrations (IC50) of 0.32 µM, 0.44 µM, and 1.28 µM, respectively, against SARS-CoV-2 in Vero CCL-81 cells. bldpharm.com These values are substantially lower than that of the parent aminoadamantane. bldpharm.com Further analysis confirmed that these compounds could reduce the expression of the viral Spike (S) protein and minimize the cytopathic effects of the virus in cell culture. bldpharm.com Other research has focused on computational models to identify inhibitors of the SARS-CoV-2 spike glycoprotein, with compounds like (S)-N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3-carboxamide showing strong binding affinity in silico. Additionally, N-arylindazole-3-carboxamide derivatives have been synthesized and tested, with 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide showing a potent inhibitory effect with an EC50 of 0.69 µM.

Table 1: Antiviral Activity of Selected Adamantane Derivatives

| Compound/Derivative Class | Viral Target | Key Finding (Activity Metric) | Reference |

|---|---|---|---|

| Adamantane-monoterpene conjugate (40) | Orthopoxviruses (Vaccinia, Cowpox, Mousepox) | High Selectivity Index (SI): VV=1123, CPXV=406, ECTV=707 | nih.gov |

| Carboxamide inhibitor (4h) with cyclopropylamino P2' ligand | HIV-1 (Drug-Resistant Strains) | Potent Antiviral Activity (IC50: 1.1 - 5.4 pM) | nih.gov |

| N-1-adamantyl-4-aminophthalimide | HIV-1 and HIV-2 | Active in CEM cell cultures | nih.gov |

| Aminoadamantane derivative (3F4) | SARS-CoV-2 | Inhibitory Concentration (IC50) = 0.32 µM | bldpharm.com |

| N-arylindazole-3-carboxamide (4a) | SARS-CoV-2 | Inhibitory Effect (EC50) = 0.69 µM |

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis, particularly drug-resistant strains, remains a significant global health threat, necessitating the discovery of novel therapeutic agents. Adamantane derivatives have emerged as a promising class of compounds in this field. nih.gov Specifically, a series of indole-2-carboxamides incorporating an adamantane moiety has been investigated for their efficacy against Mycobacterium tuberculosis (M. tb).

In a study evaluating these derivatives, several compounds demonstrated potent activity against the drug-sensitive M. tb H37Rv strain. Three adamantanol derivatives, 8i , 8j , and 8l , showed significantly higher activity (MIC = 1.32–2.89 μM) than the first-line drug ethambutol (B1671381) (MIC = 4.89 μM). The most potent of these, adamantanol analogue 8j , was also highly effective against drug-resistant M. tb strains and showed high selectivity, with a lack of cytotoxicity against mammalian Vero cells (IC50 ≥ 169 μM). Further investigation into the most active compounds from this series revealed that they retained their potency against a panel of clinical drug-resistant M. tb isolates, suggesting their potential to combat multidrug-resistant tuberculosis.

Table 2: Antitubercular Activity of Adamantane Indole-2-Carboxamide Derivatives against M. tb H37Rv

| Compound | Minimum Inhibitory Concentration (MIC) in µM | Reference |

|---|---|---|

| Adamantanol derivative 8i | 1.32 - 2.89 | |

| Adamantanol derivative 8j | 1.32 - 2.89 | |

| Adamantanol derivative 8l | 1.32 - 2.89 | |

| Ethambutol (Control) | 4.89 |

Antiplasmodial Activity

The rise of drug-resistant Plasmodium falciparum strains necessitates the development of new antimalarial agents. Adamantane-based compounds have been explored as a novel class of antiplasmodial agents. A series of adamantane-based aminophenol derivatives were synthesized and evaluated for their in vitro activity against both a chloroquine-sensitive (Pf_NF54) and a resistant (Pf_K1) strain of P. falciparum. The research identified compounds with excellent potency against both strains, a high selectivity index against human cell lines, and favorable in vitro metabolic properties.

In another approach, adamantane amine-linked chloroquinoline conjugates were developed to circumvent chloroquine (B1663885) resistance. Compounds 1 , 2 , and 5 from this series were highly active, with IC50 values under 100 nM against the resistant K1 strain, representing a 3- to 4-fold increase in activity compared to chloroquine itself. These compounds also showed a significantly reduced resistance index compared to chloroquine, indicating their potential as effective agents against resistant malaria.

Table 3: Antiplasmodial Activity of Adamantane Amine-Linked Chloroquinoline Conjugates

| Compound | Activity against Resistant Strain (K1 IC50) | Key Feature | Reference |

|---|---|---|---|

| Conjugate 1 | < 100 nM | 3-4 fold increase in activity vs. Chloroquine | |

| Conjugate 2 | < 100 nM | Reduced cross-resistance | |

| Conjugate 5 | < 100 nM | Reduced cross-resistance |

Antiproliferative and Anticancer Studies

In Vitro Screening against Various Cancer Cell Lines

Adamantane derivatives have been investigated for their potential as anticancer agents due to the lipophilic nature of the adamantane cage, which can enhance cellular uptake. nih.gov Studies have evaluated various adamantyl-containing compounds against a panel of human cancer cell lines.

One study focused on adamantyl derivatives of N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones. These compounds were tested against four cancer cell lines: HCT 116 (colon carcinoma), H 460 (lung carcinoma), MCF-7 (breast carcinoma), and K562 (chronic myelogenous leukemia). All tested compounds showed moderate to strong antiproliferative activity, with four of the adamantane-containing derivatives being particularly active and selective at low micromolar IC50 concentrations on the HCT 116, H 460, and MCF-7 cell lines.

Another series of novel adamantane-containing thiazole compounds, specifically (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines, were synthesized and evaluated. nih.gov Compounds 5e and 5k from this series demonstrated potent inhibitory activity against all five human tumor cell lines tested. nih.gov

Table 4: In Vitro Antiproliferative Activity of Selected Adamantane Derivatives

| Compound Class | Tested Cancer Cell Lines | Key Finding | Reference |

|---|---|---|---|

| Adamantyl pyridin-4-ones | HCT 116, H 460, MCF-7, K562 | Active and selective at low µM IC50 concentrations on HCT 116, H 460, and MCF-7. | |

| Adamantane-containing thiazoles (5e, 5k) | Five human tumor cell lines | Potent inhibitory activity against all tested cell lines. | nih.gov |

Modulation of Cellular Proliferation Pathways

The antiproliferative effects of adamantane derivatives are linked to their ability to interfere with the cell cycle. The progression of the cell cycle is a tightly regulated process involving cyclin-dependent kinases (CDKs), which control the transition between phases. Antiproliferative signals often exert their effects by regulating the levels of cyclins and CDK inhibitors.

In studies of adamantyl pyridin-4-one derivatives, it was observed that the compounds induced changes in the cell cycle of treated cancer cells. While there was no significant change in caspase activity, indicating a non-apoptotic mechanism in that context, there were clear alterations in cell cycle distribution. All treated samples showed a reduced number of cells in the S phase. This was accompanied by an increase in the number of cells in the G0/G1 phase for compounds 4b , 5a , and 5b , and an accumulation of cells in the G2/M phase for compound 4a . This suggests that these adamantane derivatives exert their antiproliferative effects by inducing cell cycle arrest, thereby inhibiting cell proliferation.

Investigation of Receptor Modulatory Activities (e.g., Cannabinoid Receptors)

The endocannabinoid system, particularly the cannabinoid CB1 receptor, is a major homeostatic system in the brain and a target for various psychiatric and neurological disorders. Instead of direct agonism, which can have limiting side effects, research has shifted towards allosteric modulation. Positive allosteric modulators (PAMs) bind to a different site on the receptor than the primary (orthosteric) ligand, enhancing the effect of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol.

Derivatives of indole-2-carboxamides have been profiled for their allosteric modulation of the CB1 receptor. While the specific compound this compound has not been explicitly detailed in this context, the general structural class is of high interest. For example, the indole-2-carboxamide PAMs GAT591 and GAT593 have been shown to augment CB1 receptor signaling in vitro. Research into novel CB1R allosteric modulators has identified compounds that can effectively ameliorate behavioral deficits in preclinical models, highlighting the therapeutic potential of targeting the allosteric binding pocket on the CB1R. The unique physicochemical properties of the adamantane scaffold make it an attractive component for designing novel CNS-active agents, including potential modulators of cannabinoid receptors.

Immunomodulatory Effects

There is no available research data on the immunomodulatory effects of this compound. Studies detailing its impact on cytokine production, immune cell proliferation, or other immunological parameters have not been identified in the public domain.

Neurodegenerative Disease Models (excluding human trials)

There is no available research data on the evaluation of this compound in preclinical models of neurodegenerative diseases. Consequently, information regarding its potential mechanisms of action, such as effects on protein aggregation, neuroinflammation, or neuronal survival in these models, is not available.

Systematic Structural Modifications of the Adamantane Moiety

The adamantane cage, a bulky and lipophilic group, plays a crucial role in the pharmacological profile of these compounds, primarily by influencing their interaction with biological targets and their pharmacokinetic properties.

Impact of Substituent Type and Position on Activity

The position of attachment to the adamantane cage has a significant impact on biological activity. Studies on related adamantyl ureas have shown that attachment at the secondary 2-position can lead to a substantial increase in activity compared to the tertiary 1-position. For example, in a series of adamantyl-phenyl ureas, the secondary-linked analogue was found to be 40-fold more potent than its tertiary-linked counterpart. This suggests that the orientation of the adamantane cage relative to the rest of the molecule is a critical determinant of biological efficacy.

The introduction of substituents onto the adamantane cage can also modulate activity. While the adamantane moiety itself is prized for its lipophilicity, the addition of polar groups can alter this characteristic and, consequently, the compound's activity. For instance, the introduction of a hydroxyl group to the adamantane in a series of indole-2-carboxamides led to a decrease in antimycobacterial activity, highlighting the sensitivity of the biological target to changes in the lipophilic nature of this group.

Table 1: Impact of Adamantane Moiety Modifications on Biological Activity

| Compound ID | Adamantane Linkage | Adamantane Substituent | Relative Activity | Reference |

|---|---|---|---|---|

| Analogue A | 1-Adamantyl (tertiary) | None | Baseline | nih.gov |

| Analogue B | 2-Adamantyl (secondary) | None | 40-fold increase | nih.gov |

| Analogue C | 1-Adamantyl | 3-Hydroxy | Decreased | rsc.org |

Influence of Adamantane Cage Functionalization

Functionalization of the adamantane cage beyond simple substitution offers another avenue for modulating activity. The rigid, tetrahedral structure of adamantane allows for precise, multi-directional functionalization. This has been exploited to create multivalent ligands with defined geometries. While specific examples within the this compound series are limited in publicly available literature, the principle of using the adamantane cage as a scaffold for presenting multiple pharmacophoric elements is well-established. This approach could be used to enhance binding affinity or to target multiple receptors simultaneously. However, the low reactivity of functional groups directly attached to the adamantane bridgehead can present synthetic challenges, sometimes necessitating the introduction of spacers to facilitate reactions like amidations.

Variations in the Cyclopropylamino Substructure

The cyclopropylamino group is another key determinant of the biological activity of these compounds. Its small, rigid nature can confer favorable conformational properties and influence interactions with target proteins.

Effects of Cyclopropyl Ring Substitutions

The substitution pattern on the cyclopropyl ring can significantly impact biological activity. In related series of cyclopropylamine derivatives, the introduction of substituents has been shown to modulate potency. For instance, in a series of inhibitors of histone demethylase KDM1A, decoration of a phenyl ring attached to the cyclopropane (B1198618) led to significant improvements in activity, particularly with small, halogenated functional groups at the meta position. This suggests that even subtle changes to the electronic and steric properties of the cyclopropyl moiety can have a profound effect on target engagement. While direct SAR data for substituted cyclopropyl rings in the this compound series is not extensively documented, the principle that substitution can fine-tune activity is a key takeaway from related research. The bioisosteric replacement of a methyl group with a cyclopropyl group has also been shown to be a successful strategy in identifying potent hit compounds in other series, underscoring the value of this ring system in medicinal chemistry. researchgate.net

Table 2: Inferred Effects of Cyclopropyl Ring Modifications Based on Related Studies

| Modification | Predicted Effect on Activity | Rationale from Related Studies | Reference |

|---|---|---|---|

| Small, electron-withdrawing substituents | Potential for increased potency | Halogenation of a phenyl-cyclopropane improved KDM1A inhibition | nih.gov |

| Bulky substituents | Likely to decrease activity | Steric hindrance can disrupt binding | General SAR principles |

| Bioisosteric replacement of other small alkyl groups | Potential for improved potency and metabolic stability | Cyclopropyl group can enhance binding and block metabolism | researchgate.net |

Conformational Preferences of Cyclopropyl Amine Derivatives and Biological Impact

The conformation of the cyclopropylamine moiety is a critical factor influencing its interaction with biological targets. The rigid nature of the cyclopropane ring restricts the number of available conformations, which can be advantageous for binding to a specific protein pocket. The rotation of the amino group relative to the cyclopropane ring can be influenced by substituents on the ring. For example, in 2-fluorocyclopropylamines, the trans isomer is the global minimum conformer, and the rotational profile of the amino group is similar to that of the unsubstituted cyclopropylamine. nih.gov The amide bond in N-acyl cyclopropylamines can also adopt different conformations (s-cis and s-trans), and the energy barrier between these can be influenced by substituents on the ring. rsc.org These conformational preferences, dictated by the substitution pattern, will ultimately determine the three-dimensional shape of the molecule and its ability to fit into a binding site. The amide functionality itself can act as a directing group in reactions involving the cyclopropane ring, highlighting the interplay between these two components. mdpi.com

Modifications of the Carboxamide Linker

The carboxamide linker, while seemingly a simple connection, plays a vital role in positioning the adamantane and cyclopropylamino moieties correctly for optimal interaction with the biological target. Modifications to this linker can significantly alter the compound's activity.

In studies of related adamantyl-containing compounds, the nature of the linker has been shown to be critical. For instance, in a series of inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), adamantyl carboxamide and acetamide derivatives were explored. The length and flexibility of the linker are key parameters. For example, inserting a methylene spacer between the carboxamide and the adamantane ring in a series of benzimidazole (B57391) derivatives resulted in a significant loss of antimycobacterial activity, suggesting that a specific distance and orientation between the adamantane and the rest of the molecule are required.

Furthermore, the replacement of the carboxamide with a urea linker has been a common strategy in the development of adamantane-based bioactive compounds. In many cases, the urea moiety has been found to be optimal for activity. The structure-activity relationship of adamantyl ureas has been extensively studied, with findings indicating a strong preference for a bulky aliphatic ring system like adamantane on one side of the urea and an aryl ring on the other. rsc.org

Table 3: Influence of Linker Modifications on Biological Activity in Related Adamantane Series

| Linker Type | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Carboxamide | Insertion of methylene spacer | Significant loss of activity | rsc.org |

| Carboxamide vs. Acetamide | Variation in linker length | Activity is sensitive to linker length | u-tokyo.ac.jp |

| Urea | Replacement of carboxamide | Often leads to potent compounds | rsc.org |

Isosteric Replacements and Bioisosterism

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties of lead compounds. In the context of this compound analogues, these strategies have been applied to both the bulky adamantanyl group and the cyclopropylamine moiety.

The adamantane moiety, with its rigid and lipophilic nature, plays a significant role in anchoring ligands to their biological targets. publish.csiro.au However, its high lipophilicity can sometimes lead to poor water solubility. nih.gov Bioisosteric replacement of the adamantane cage with other cyclic or bicyclic groups can address this issue. For instance, studies on soluble epoxide hydrolase (sEH) inhibitors have shown that replacing the adamantane group with natural bicyclic lipophilic groups can yield compounds with similar potency but significantly improved water solubility. nih.gov This makes the resulting compounds more promising for therapeutic applications due to better formulation possibilities and potentially higher bioavailability. nih.gov

In a series of antimycobacterial indole-2-carboxamides, the N-adamantyl group was found to be crucial for activity. However, introducing a hydroxyl group to form an adamantanol analogue (a bioisosteric replacement) had a variable impact on activity depending on the substitution pattern on the indole (B1671886) ring. nih.gov For example, the unsubstituted N-(3-hydroxyadamantane)indole-2-carboxamide showed a drastic drop in activity compared to its adamantane counterpart. nih.gov Conversely, a dichloro-substituted adamantanol analogue demonstrated significantly higher activity, suggesting a positive correlation between lipophilicity and anti-tuberculosis activity in this specific series. nih.gov

The cyclopropylamine moiety is another key component that can be subjected to isosteric modifications. The rigid nature of the cyclopropane ring helps to lock the conformation of the molecule, which can be beneficial for binding to a specific target. nih.gov In studies on lysine-specific demethylase 1 (KDM1A) inhibitors, the cyclopropylamine core is essential for the covalent interaction with the enzyme's catalytic domain. nih.gov Modifications to the cyclopropylamine structure, such as substitutions on the ring, can significantly influence inhibitory activity. nih.gov

| Analogue Type | Modification | Observed Effect on Activity/Properties | Reference |

| Adamantane Analogue | Replacement with bicyclic lipophilic groups | Similar potency, improved water solubility | nih.gov |

| Adamantane Analogue | Introduction of a hydroxyl group (adamantanol) | Variable effect, can increase or decrease activity depending on other substituents | nih.gov |

| Cyclopropylamine Analogue | Substitution on the cyclopropane ring | Can significantly improve inhibitory activity against certain targets | nih.gov |

Influence of Linker Length and Flexibility

Studies on various inhibitor classes have demonstrated that even subtle changes in linker composition can lead to significant differences in binding affinity. researchgate.net The linker's role is to optimally position the interacting fragments of the molecule, and its inherent conformational properties are key to achieving this. researchgate.net A linker that is too rigid may introduce strain, preventing the molecule from adopting the ideal binding conformation. Conversely, a highly flexible linker might lead to an entropic penalty upon binding, as it loses conformational freedom.

Mathematical modeling of divalent targeting constructs has shown that moderately flexible linkers often result in the best avidities. nih.gov The optimal linker length and flexibility are highly dependent on the specific target and the distance between the binding pockets for the adamantanyl and cyclopropylamino moieties.

| Linker Characteristic | Potential Impact on Activity | Rationale | Reference |

| Increased Flexibility | Can increase or decrease affinity | May allow for better adaptation to the binding site but can also lead to an entropic penalty. | researchgate.net |

| Increased Rigidity | Can increase or decrease affinity | May pre-organize the molecule in a favorable conformation but can also introduce strain. | researchgate.net |

| Altered Length | Can significantly affect binding | The distance between the interacting fragments must match the distance between the binding pockets on the target. | nih.gov |

Identification of Key Pharmacophoric Features for Target Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound analogues, the key pharmacophoric features are derived from the adamantanyl group, the cyclopropylamino moiety, and the carboxamide linker.

The Adamantanyl Group: This bulky, lipophilic group typically acts as a hydrophobic anchor, fitting into a corresponding hydrophobic pocket on the target protein. publish.csiro.au Its rigid, three-dimensional structure allows for precise positioning of substituents to explore the target's binding site effectively. publish.csiro.au In some cases, the adamantane cage itself can form crucial van der Waals interactions with the protein surface.

The Cyclopropylamino Group: The cyclopropyl ring, due to its strained nature, possesses unique electronic properties and a rigid conformation. nih.gov The nitrogen atom can act as a hydrogen bond donor or acceptor, or as a basic center, depending on the specific interactions required by the target. For enzymes like KDM1A, the cyclopropylamine moiety is a key reactive feature. nih.gov

The Carboxamide Linker: The carboxamide group is a classic pharmacophoric element, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions are often critical for anchoring the molecule within the active site and ensuring high affinity. The planarity of the amide bond also imposes conformational constraints on the molecule.

Pharmacophore models for other carboxamide-containing inhibitors often highlight the importance of these features. For example, a pharmacophore model for carbamate-type acetylcholinesterase inhibitors included features for hydrophobic interactions, hydrogen bond acceptors, and hydrogen bond donors. nih.gov Similarly, a model for DNA gyrase inhibitors identified hydrogen bond acceptors and a hydrophobic moiety as crucial for activity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogues, QSAR studies can provide valuable insights for designing more potent compounds.

A QSAR study typically involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). A statistical method, such as multiple linear regression or partial least squares, is then used to build a model that correlates these descriptors with the observed biological activity.

For instance, a QSAR study on 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, a potent inhibitor of poly(ADP-ribose) polymerase, successfully identified key molecular descriptors that influence activity. nih.gov Such models can predict the activity of newly designed analogues before they are synthesized, thus saving time and resources.

Molecular Mechanism of Action and Target Identification

Elucidation of Molecular Targets for N-adamantanyl(cyclopropylamino)carboxamide

The primary molecular target for N-adamantanyl-N'-cyclopropylurea and related adamantane-based carboxamide derivatives is soluble epoxide hydrolase (sEH) . nih.govnih.govnih.gov This enzyme plays a crucial role in the metabolism of endogenous signaling lipids, particularly epoxyeicosatrienoic acids (EETs). nih.govmdpi.com By inhibiting sEH, these compounds prevent the conversion of EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). nih.govnih.gov This inhibition leads to an increase in the bioavailability of EETs, which have various protective effects, including anti-inflammatory, vasodilatory, and analgesic properties. nih.govmdpi.com The identification of sEH as the target was facilitated by chemical proteomics and the study of various adamantyl-urea based inhibitors. nih.govacs.org

Ligand-Target Binding Site Analysis

The binding of adamantyl urea (B33335) derivatives to soluble epoxide hydrolase has been characterized through X-ray crystallography and molecular docking studies. nih.govnih.gov These inhibitors typically occupy the active site of the C-terminal hydrolase domain of sEH. nih.gov

The catalytic activity of the sEH hydrolase domain involves a catalytic triad of amino acids: Asp333, Asp495, and His523 . nih.gov In addition to this triad, key residues that interact with adamantyl urea inhibitors include Tyr381 and Tyr465 . nih.govnih.gov The adamantyl group of the inhibitor typically binds in a hydrophobic pocket within the active site. nih.gov

The interaction between N-adamantanyl-N'-cyclopropylurea analogs and the sEH active site is characterized by a combination of hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The urea moiety of the inhibitor is crucial for its binding affinity. It mimics the transition state of the epoxide ring opening. The carbonyl oxygen of the urea typically forms hydrogen bonds with the hydroxyl groups of Tyr381 and Tyr465 . One of the urea nitrogens can also form a hydrogen bond with the carboxylate of Asp333 . nih.gov

Hydrophobic Interactions: The bulky and lipophilic adamantyl group fits into a hydrophobic tunnel within the enzyme's active site. nih.gov This interaction significantly contributes to the potency and selectivity of the inhibitor. The cyclopropyl (B3062369) group also contributes to the hydrophobic interactions within the binding pocket.

These combined interactions ensure a tight and specific binding of the inhibitor to the sEH active site, effectively blocking its enzymatic activity.

Investigation of Cellular Pathways Affected by this compound

By inhibiting soluble epoxide hydrolase and subsequently increasing the levels of EETs, this compound analogs can modulate several critical cellular pathways:

Inflammatory Pathways: EETs are known to suppress inflammation. nih.govmdpi.com They can inhibit the activation of the nuclear factor-κB (NF-κB) pathway, a key regulator of pro-inflammatory gene expression. mdpi.comnih.gov This leads to a reduction in the production of inflammatory cytokines. nih.gov

Vascular Regulation and Cardiovascular Pathways: EETs are potent vasodilators and play a role in regulating blood pressure. nih.govnih.gov Inhibition of sEH has been shown to be beneficial in models of hypertension and other cardiovascular diseases. nih.govnih.gov The protective effects are also linked to the reduction of vascular smooth muscle cell proliferation. pnas.org

Pain Signaling Pathways: sEH inhibitors have demonstrated analgesic effects in various pain models, suggesting a role for EETs in modulating pain perception. nih.gov

Metabolic Pathways: sEH inhibition has been shown to ameliorate conditions associated with metabolic syndrome. mdpi.com For instance, it can counteract the deleterious effects of a high glycemic diet on the brain microvasculature by reversing changes in gene expression related to cellular function. mdpi.com In the context of obesity-induced colonic inflammation, sEH inhibition can attenuate the activation of Wnt signaling. pnas.org

| Affected Cellular Pathway | Key Mediators | Downstream Effects of sEH Inhibition |

|---|---|---|

| Inflammation | NF-κB, Pro-inflammatory Cytokines | Suppression of NF-κB activation, reduced cytokine production. mdpi.comnih.gov |

| Vascular Regulation | EETs | Vasodilation, blood pressure regulation, reduced vascular smooth muscle proliferation. nih.govnih.govpnas.org |

| Pain Signaling | EETs | Analgesia. nih.gov |

| Metabolic Pathways | Wnt signaling, various gene expression changes | Amelioration of metabolic syndrome, attenuation of Wnt signaling in obesity-induced colonic inflammation. mdpi.compnas.org |

Enzymatic Kinetic Studies (e.g., Inhibition Type, Ki Determination)

Studies on similar inhibitors from Glycyrrhiza uralensis have identified both competitive and non-competitive modes of inhibition for different compounds. mdpi.com The inhibition type for a specific adamantyl urea derivative would depend on its precise binding mode within the sEH active site. Competitive inhibitors typically bind directly to the active site, preventing substrate binding, while non-competitive inhibitors bind to an allosteric site. Given that adamantyl ureas mimic the transition state, a competitive or mixed-type inhibition is most likely.

Gene Expression and Proteomic Profiling in Response to Compound Exposure

Exposure to soluble epoxide hydrolase inhibitors, including adamantyl urea derivatives, leads to significant changes in gene and protein expression profiles.

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical studies published for the chemical compound This compound . Therefore, data regarding its molecular docking simulations, molecular dynamics simulations, or quantum chemical calculations are not available in the public domain.

Research in computational chemistry, including the methods outlined in the query, has been conducted on other molecules containing the adamantane (B196018) group. These studies utilize techniques such as molecular docking to predict the binding of adamantane derivatives to biological targets like urease and to understand their potential as antiproliferative agents. Furthermore, quantum chemical calculations and Hirshfeld surface analysis have been employed to understand the electronic properties and intermolecular interactions of other adamantane-containing compounds.

However, without specific research focused on This compound , it is not possible to provide the detailed analysis requested, including data tables on docking protocols, binding free energies, or electronic properties for this particular molecule.

Computational and Theoretical Studies of N Adamantanyl Cyclopropylamino Carboxamide

Quantum Chemical Calculations for Electronic Properties and Reactivity

DFT Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a novel compound like N-adamantanyl(cyclopropylamino)carboxamide, DFT studies would provide fundamental insights into its chemical behavior.

Researchers would typically begin by optimizing the geometry of the molecule to find its most stable three-dimensional structure. Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the electronic properties can be calculated. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates a more reactive molecule.

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated. These descriptors help in predicting how the molecule will interact with other chemical species. A hypothetical data table for such descriptors is presented below.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors

| Parameter | Formula | Significance | Hypothetical Value |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.5 eV |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity | 5.3 eV |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 6.5 eV |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron | 1.2 eV |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons | 3.85 eV |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.65 eV |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness | 0.189 eV⁻¹ |

Note: The values in this table are purely illustrative and are not based on actual calculations for this compound.

Conformational Analysis and Energy Minima

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt various conformations. Conformational analysis is the systematic study of these different spatial arrangements and their corresponding energies.

Computational chemists would perform a conformational search by systematically rotating the flexible bonds within the molecule. Each resulting conformer's energy would be calculated, typically using molecular mechanics force fields for an initial scan, followed by more accurate DFT calculations for the low-energy conformers. This process identifies the most stable conformations, known as energy minima.

The results of such an analysis are often visualized using a potential energy surface (PES) plot, which shows the energy of the molecule as a function of one or more dihedral angles. The most stable conformers correspond to the valleys on this surface.

Table 2: Hypothetical Conformational Analysis Results

| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 180 | 0.00 | 75.2 |

| 2 | 60 | 1.5 | 15.5 |

*Hypothetical dihedral angle for a key rotatable bond. Note: This table is for illustrative purposes only.

In Silico ADMET Prediction

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction uses computational models to estimate these properties, offering a rapid and cost-effective way to screen compounds.

For this compound, various computational tools and web servers would be used to predict key ADMET parameters. These predictions are based on the molecule's structural features and physicochemical properties.

Absorption: Parameters such as intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential would be assessed.

Distribution: Predictions would focus on plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: The models would identify likely sites of metabolism by cytochrome P450 enzymes and predict whether the compound is an inhibitor or inducer of these enzymes.

Table 3: Hypothetical In Silico ADMET Predictions

| ADMET Property | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | > 90% | Well-absorbed |

| Caco-2 Permeability | High | Good membrane permeability | |

| Distribution | Plasma Protein Binding | ~95% | High binding to plasma proteins |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross the BBB | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

Note: These predictions are hypothetical and not based on experimental data for the specified compound.

De Novo Drug Design Based on Computational Models

De novo drug design is a computational strategy for creating novel molecules with desired biological activities from scratch. acs.orgresearchgate.netresearchgate.net If this compound were identified as a hit compound with some desirable activity, but also with some liabilities (e.g., poor solubility or metabolic instability), de novo design algorithms could be employed to generate new, improved analogues.

These computational methods can be broadly categorized as either ligand-based or structure-based.

Ligand-based de novo design: If the biological target is unknown, a pharmacophore model would be built based on the key structural features of this compound responsible for its activity. The algorithm would then generate new molecules that match this pharmacophore.

Structure-based de novo design: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, algorithms can "grow" new molecules within the active site of the target. This approach aims to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts, between the designed molecule and the target protein.

The process is iterative, involving the generation of a library of virtual compounds, followed by computational evaluation of their binding affinity, ADMET properties, and synthetic accessibility. Promising candidates would then be prioritized for chemical synthesis and experimental testing.

Future Research Directions and Translational Perspectives Preclinical Stage

Design of Next-Generation N-adamantanyl(cyclopropylamino)carboxamide Analogues with Enhanced Potency and Selectivity

The rational design of next-generation analogues of this compound would likely focus on systematic modifications of its core components to enhance biological activity and selectivity. The adamantane (B196018) moiety, known for its lipophilicity and rigid structure, often contributes to target binding and favorable pharmacokinetic properties. mdpi.com Future research could explore the synthesis of derivatives with substitutions on the adamantane cage. For instance, hydroxylation of the adamantane group has been shown to improve aqueous solubility in other series of compounds. nih.gov

Structure-activity relationship (SAR) studies would be crucial. By synthesizing a library of analogues with variations in the linker between the adamantane and the cyclopropylamino group, as well as substitutions on the cyclopropyl (B3062369) ring, researchers could identify key structural features that govern potency and selectivity. For example, in a series of adamantane carboxamide inhibitors of the Ebola virus, minor modifications to the adamantane core led to significant changes in antiviral activity. nih.gov Similarly, the introduction of different substituents on the phenyl ring of N-adamantyl ureas has been shown to modulate their activity as soluble epoxide hydrolase (sEH) inhibitors. researchgate.net

Interactive Table: Potential Modifications for SAR Studies

| Moiety to Modify | Potential Substitutions | Desired Outcome |

|---|---|---|

| Adamantane Cage | Hydroxyl, Amino, Alkyl groups | Improved solubility, altered lipophilicity, enhanced target interaction |

| Cyclopropyl Group | Alkyl, Halogen substitutions | Modulate binding affinity and metabolic stability |

Exploration of Novel Molecular Targets and Therapeutic Applications

Given the diverse biological activities of adamantane-containing compounds, this compound could be screened against a wide range of molecular targets. Adamantane derivatives have shown promise as antiviral, antibacterial, antidiabetic, and anticancer agents. mdpi.com For instance, adamantane carboxamides have been identified as inhibitors of the Ebola virus glycoprotein, nih.gov while adamantane-based indole-2-carboxamides are potent against drug-resistant tuberculosis by targeting the MmpL3 transporter. nih.gov

Furthermore, N-substituted adamantyl ureas have been extensively studied as inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory and neuropathic pain. researchgate.net The presence of the cyclopropyl group also opens up possibilities, as this moiety is found in numerous preclinical and clinical drug candidates and can influence target engagement. semanticscholar.org High-throughput screening of this compound against various enzyme and receptor panels could uncover novel therapeutic opportunities.

Development of Prodrug Strategies for Improved Pharmacokinetic Properties

Should this compound exhibit promising biological activity but suboptimal pharmacokinetic properties such as poor solubility or rapid metabolism, prodrug strategies could be employed. A common approach involves the chemical modification of the parent drug to create a more soluble or better-absorbed derivative that is converted to the active form in the body. acs.org

For a compound like this compound, a prodrug could be designed by attaching a polar moiety, such as a phosphate (B84403) or an amino acid, to the adamantane ring or the cyclopropylamino group. This could enhance aqueous solubility and improve oral bioavailability. Another strategy could involve the use of linkers that are cleaved by specific enzymes at the target site, leading to a more targeted drug delivery and reduced systemic exposure.

Application of Advanced Preclinical Models for Efficacy Evaluation

To robustly evaluate the therapeutic potential of this compound and its analogues, advanced preclinical models that more accurately mimic human disease are essential. Beyond traditional cell culture and animal models, the use of organoids, patient-derived xenografts (PDX), and humanized mouse models could provide more predictive data on efficacy.

For instance, if the compound shows anticancer activity, testing it in PDX models derived from different tumor types would offer insights into its spectrum of activity and potential biomarkers of response. If an anti-inflammatory effect is identified, its efficacy could be evaluated in organ-on-a-chip models that recapitulate key aspects of the inflammatory cascade.

Integration with Omics Technologies for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the mechanism of action of this compound, its biological effects can be profiled using various "omics" technologies. acs.org These approaches provide a global view of molecular changes within a biological system upon drug treatment.

Genomics and Transcriptomics: RNA sequencing (RNA-Seq) could identify changes in gene expression patterns in cells treated with the compound, revealing the cellular pathways it modulates. nih.gov

Proteomics: Mass spectrometry-based proteomics can be used to quantify changes in protein expression and post-translational modifications, helping to identify direct and indirect protein targets.

Metabolomics: By analyzing the metabolic profile of treated cells or organisms, researchers can understand how the compound affects cellular metabolism. nih.gov

Integrating data from these different omics platforms can help to build a comprehensive picture of the compound's mechanism of action, identify potential biomarkers for its activity, and uncover unexpected off-target effects. nih.gov

Exploration of this compound as a Chemical Probe in Biological Systems

If this compound is found to have a specific and potent interaction with a particular biological target, it could be developed into a chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways. An ideal chemical probe is potent, selective, and has a well-characterized mechanism of action.

To be used as a chemical probe, this compound could be modified to incorporate a "tag" for visualization (e.g., a fluorescent group) or for affinity-based target identification (e.g., a biotin (B1667282) tag). Such probes would be invaluable tools for studying the role of its molecular target in health and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.